molecular formula C10H11ClOS B12063713 2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane CAS No. 256471-35-9

2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane

Cat. No.: B12063713
CAS No.: 256471-35-9
M. Wt: 214.71 g/mol
InChI Key: SSQCJMSDNHVQCA-UHFFFAOYSA-N
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Description

2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane is an organic compound with the molecular formula C10H11ClOS It features a three-membered oxirane ring, a chlorophenyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane typically involves the following steps:

  • Formation of the Thioether Linkage: : The initial step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent, such as an alkyl halide, to form the thioether linkage. This reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

  • Epoxidation: : The next step involves the formation of the oxirane ring. This is achieved by reacting the thioether intermediate with an epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst like sodium tungstate. The reaction conditions typically include a solvent like dichloromethane and a controlled temperature to ensure the selective formation of the oxirane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : Reduction reactions can target the oxirane ring, converting it into a diol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, sodium tungstate.

    Reduction: LiAlH4, NaBH4.

    Substitution: Nucleophiles like amines, thiols, bases such as NaOH or K2CO3.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Diols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of thioether and oxirane groups on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways involving similar structures.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to undergo various chemical transformations makes it a candidate for drug design and synthesis, particularly in the creation of molecules with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including polymers and resins. Its reactivity allows for the modification of material properties, enhancing performance in specific applications.

Mechanism of Action

The mechanism by which 2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to the formation of covalent bonds, altering the function of the target molecule. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Bromophenyl)thio]methyl-2-methyloxirane: Similar structure with a bromine atom instead of chlorine.

    2-[(4-Methylphenyl)thio]methyl-2-methyloxirane: Similar structure with a methyl group instead of chlorine.

    2-[(4-Nitrophenyl)thio]methyl-2-methyloxirane: Similar structure with a nitro group instead of chlorine.

Uniqueness

2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs with different substituents.

Properties

CAS No.

256471-35-9

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfanylmethyl]-2-methyloxirane

InChI

InChI=1S/C10H11ClOS/c1-10(6-12-10)7-13-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3

InChI Key

SSQCJMSDNHVQCA-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)CSC2=CC=C(C=C2)Cl

Origin of Product

United States

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